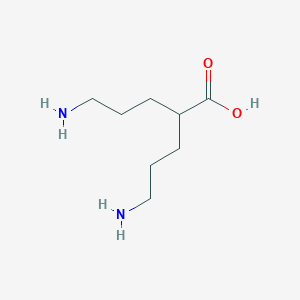

5-amino-2-(3-aminopropyl)Pentanoic acid

Descripción

Structure

2D Structure

Propiedades

Número CAS |

92608-23-6 |

|---|---|

Fórmula molecular |

C8H18N2O2 |

Peso molecular |

174.24 g/mol |

Nombre IUPAC |

5-amino-2-(3-aminopropyl)pentanoic acid |

InChI |

InChI=1S/C8H18N2O2/c9-5-1-3-7(8(11)12)4-2-6-10/h7H,1-6,9-10H2,(H,11,12) |

Clave InChI |

MWLUMIYAUJSHDX-UHFFFAOYSA-N |

SMILES canónico |

C(CC(CCCN)C(=O)O)CN |

Origen del producto |

United States |

Synthetic Methodologies for 5 Amino 2 3 Aminopropyl Pentanoic Acid and Its Analogues

Multi-step Organic Synthesis Strategies for Branched Amino Acids

The synthesis of branched-chain amino acids (BCAAs) is a complex process that, in industrial and laboratory settings, often involves multiple enzymatic or chemical stages. nih.gov While natural BCAA biosynthesis occurs in organisms like bacteria and plants, chemical synthesis provides a route to novel, non-proteinogenic amino acids like 5-amino-2-(3-aminopropyl)pentanoic acid. nih.gov A core challenge in synthesizing such molecules is preventing undesired side reactions, such as polymerization, which can occur when multiple reactive amino and carboxyl groups are present. rsc.org To achieve a specific, controlled sequence of reactions, chemists employ protecting groups to temporarily block the reactivity of certain functional groups while others are being modified. libretexts.org

The general sequence for constructing a complex amino acid or peptide involves:

Protecting the amino group of one amino acid and the carboxyl group of another.

Coupling the two modified amino acids through the formation of an amide bond.

Removing the protecting groups (deprotection) to reveal the desired final structure or to allow for further elongation of the chain.

This step-by-step approach is essential for building complex structures with defined connectivity and stereochemistry.

The amide bond is a central feature of peptides and many complex organic molecules. luxembourg-bio.comnih.gov Its formation requires the activation of a carboxylic acid group to make it more susceptible to nucleophilic attack by an amine. luxembourg-bio.com Direct reaction between a carboxylic acid and an amine is generally unfavorable and requires harsh conditions. Therefore, coupling reagents are used to convert the carboxylic acid into a more reactive intermediate, such as an active ester or an O-acylisourea, which then readily reacts with the amine to form the stable amide linkage. luxembourg-bio.com This activation is a critical step in ensuring high yields and purity in the synthesis of molecules like this compound. The choice of activation method can also influence the degree of side reactions, such as racemization, where the chiral integrity of the amino acid is compromised. luxembourg-bio.com

In molecules with multiple functional groups, such as this compound which has two primary amines and one carboxylic acid, regioselectivity is crucial. Protecting groups are temporarily attached to a functional group to decrease its reactivity, allowing chemical modifications to be performed selectively at other positions in the molecule. organic-chemistry.org An ideal protecting group is easy to introduce, stable under the conditions of subsequent reactions, and can be removed in high yield without affecting the rest of the molecule. slideshare.net

For amino acids, the amine group's nucleophilicity must be suppressed to prevent it from reacting with activated carboxyl groups of other molecules. rsc.orglibretexts.org Converting the amine into a carbamate is a common and effective protection strategy. organic-chemistry.orgslideshare.net This approach allows chemists to direct the formation of amide bonds precisely. The ability to selectively protect and deprotect different functional groups, known as an orthogonal strategy, is a cornerstone of modern organic synthesis. organic-chemistry.org This is particularly important when different amine groups within the same molecule need to be manipulated independently.

Among the most widely used amine protecting groups in amino acid and peptide synthesis are tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc). These groups form carbamates with amines and are favored for their distinct deprotection conditions, which enables their use in orthogonal synthesis strategies. organic-chemistry.org

tert-butoxycarbonyl (Boc): The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O). masterorganicchemistry.com It is stable under a wide range of conditions but can be readily removed under acidic conditions, commonly with trifluoroacetic acid (TFA). masterorganicchemistry.com The deprotection mechanism involves protonation of the carbamate, leading to the loss of a stable tert-butyl carbocation and subsequent decarboxylation to release the free amine. masterorganicchemistry.com

9-fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is introduced using reagents like Fmoc-Cl or Fmoc-OSu. It is stable to acidic conditions but is cleaved under mild basic conditions, typically using a solution of piperidine in an organic solvent. masterorganicchemistry.com

The differential stability of these two groups allows for selective deprotection. For instance, a molecule containing both a Boc-protected amine and an Fmoc-protected amine can have the Fmoc group removed with a base while the Boc group remains intact, or vice-versa. organic-chemistry.org This orthogonal control is essential for synthesizing complex, branched structures.

| Protecting Group | Structure | Introduction Reagent | Deprotection Condition |

| Boc | (CH₃)₃C-O-CO- | Di-tert-butyl dicarbonate (Boc₂O) | Strong Acid (e.g., Trifluoroacetic Acid, TFA) masterorganicchemistry.com |

| Fmoc | C₁₅H₁₁-O-CO- | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine) masterorganicchemistry.com |

To facilitate amide bond formation, the carboxylic acid group must be activated. luxembourg-bio.com This is typically achieved using coupling reagents that form a highly reactive intermediate.

Carbodiimides (EDC/NHS): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a common water-soluble carbodiimide used to activate carboxyl groups. It reacts with the carboxylate to form a reactive O-acylisourea intermediate. However, this intermediate can sometimes rearrange into an unreactive N-acylurea. To prevent this and improve efficiency, an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) is often included. luxembourg-bio.com These additives trap the O-acylisourea to form a more stable active ester, which then reacts cleanly with the amine to form the desired amide bond.

Uronium/Aminium Reagents (HATU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient coupling reagents used for difficult amide bond formations, such as those involving hindered amino acids. luxembourg-bio.com They react with the carboxylic acid to form a highly reactive activated species, leading to rapid and high-yielding amide bond formation, often with minimal racemization. luxembourg-bio.com

| Reagent/System | Full Name | Function |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Activates carboxylic acid to form O-acylisourea intermediate. |

| NHS | N-hydroxysuccinimide | Additive used with EDC to form a more stable active ester. |

| HOBt | 1-Hydroxybenzotriazole | Additive used to suppress side reactions and reduce racemization. |

| HATU | Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium | Highly efficient coupling reagent for forming amide bonds with low racemization. luxembourg-bio.com |

Regioselective Protection and Deprotection of Amine and Carboxyl Functional Groups

Scaffold Design Principles for Modifying Pentanoic Acid Backbones

The structure of this compound, with its pentanoic acid backbone, is strategically designed to function as a versatile molecular scaffold. Specifically, it is classified as an AB₂-type monomer, where the single carboxylic acid (A) can react with the two primary amino groups (B₂) of other monomers. This branching capability makes it an ideal building block for the synthesis of dendrimers—large, highly branched, and well-defined macromolecules.

The design principles for this scaffold include:

Defined Branching: The placement of the two amino groups at the 5- and 2-(3-aminopropyl) positions allows for controlled, generational growth of dendritic structures.

Minimized Steric Hindrance: The spacing of the functional groups along the flexible pentanoic acid chain helps to minimize steric hindrance, facilitating high-yield reactions even as the dendrimer grows in size and complexity.

Optimization of Reaction Conditions for Yield and Purity in Multi-Gram Scale Synthesis

Transitioning the synthesis of a complex molecule from a laboratory milligram scale to a multi-gram scale presents significant challenges. Optimization of reaction conditions is critical to ensure high yield, purity, and reproducibility. For the synthesis of dendrimers using this compound, yields exceeding 90% have been reported on a multi-gram scale, indicating a highly optimized process.

Key parameters for optimization include:

Solvent Choice: The solvent must be able to dissolve both reactants and reagents while being compatible with the reaction chemistry. Solvents like dimethylformamide (DMF) or dichloromethane (CH₂Cl₂) are common in peptide synthesis. luxembourg-bio.com

Temperature Control: Amide bond formation can be exothermic. Careful temperature control is needed to prevent side reactions and degradation of reagents or products.

Stoichiometry of Reagents: The precise ratio of the amino acid, coupling reagents, and any additives must be carefully controlled to maximize the conversion to the desired product and minimize the formation of byproducts.

Purification Methods: As the scale increases, purification techniques must be adapted. While chromatography is common on a small scale, methods like recrystallization or precipitation may be more practical for larger quantities to ensure the final product meets the required purity standards.

Stereoselective Synthesis of this compound and its Chiral Analogues

The stereoselective synthesis of this compound and its chiral analogues presents a significant challenge due to the presence of a stereocenter at the C2 position. The development of synthetic routes that afford enantiomerically pure forms of this compound is crucial for investigating its potential biological activities and for its application in the construction of well-defined macromolecules. General strategies for the asymmetric synthesis of substituted amino acids, particularly analogues of glutamic acid and diaminopimelic acid, provide a foundation for devising plausible stereoselective routes to the target molecule.

Common approaches to achieve stereoselectivity in amino acid synthesis include the use of chiral auxiliaries, substrate-controlled reactions, and asymmetric catalysis. These methods aim to control the formation of the chiral center at the α-carbon, leading to a preponderance of one stereoisomer over the other.

One potential strategy for the stereoselective synthesis of this compound involves a Michael addition reaction. This approach would utilize a chiral acceptor, such as an α,β-unsaturated ester derived from a chiral alcohol, to which a protected 3-aminopropyl nucleophile is added. The chiral auxiliary would direct the conjugate addition to one face of the double bond, thereby establishing the desired stereochemistry at the C2 position. Subsequent removal of the chiral auxiliary and deprotection of the amino groups would yield the target amino acid.

An alternative approach could involve the substrate-controlled reduction of a ketone precursor. For instance, a β-keto ester could be synthesized and then subjected to a stereoselective reduction using a chiral reducing agent, such as a borane complexed with a chiral ligand. This would create a chiral hydroxyl group that could then be converted to the amino group with inversion of configuration, for example, via a Mitsunobu reaction followed by hydrolysis.

A plausible synthetic scheme could be conceptualized based on established methodologies for similar structures. For instance, adapting the synthesis of meso- and l,l-diaminopimelic acids, a key step would involve the stereoselective reduction of an enone-derived α-amino acid. nih.gov This could be followed by functional group manipulations to introduce the second amino group and finalize the carbon chain.

Below is a hypothetical data table outlining key steps in a potential stereoselective synthesis, drawing parallels from established methods for analogous compounds.

| Step | Reaction | Reagents and Conditions | Expected Outcome |

| 1 | Asymmetric Michael Addition | Chiral α,β-unsaturated ester, protected 3-aminopropylamine, catalyst (e.g., chiral amine) | Formation of the C2 stereocenter with high diastereoselectivity. |

| 2 | Removal of Chiral Auxiliary | Mild hydrolysis or hydrogenolysis | Liberation of the carboxylic acid without racemization. |

| 3 | Functional Group Interconversion | Conversion of an ester to the final pentanoic acid | Standard hydrolysis procedures. |

| 4 | Deprotection | Acidic or hydrogenolytic cleavage of protecting groups | Isolation of the final enantiomerically enriched diamino acid. |

The successful development of such stereoselective syntheses is paramount for accessing individual stereoisomers of this compound. This would enable detailed studies of their structure-activity relationships and facilitate their use as building blocks in medicinal chemistry and materials science.

Advanced Spectroscopic and Chromatographic Characterization of 5 Amino 2 3 Aminopropyl Pentanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of 5-amino-2-(3-aminopropyl)pentanoic acid. Both ¹H and ¹³C NMR provide detailed information about the carbon skeleton and the chemical environment of the protons, confirming the connectivity of the atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. Due to the presence of two amine groups and a carboxylic acid, the spectrum can be complex and is often influenced by the solvent used and the pH. In aqueous solutions like D₂O, the labile amine and acid protons may exchange with the solvent, leading to signal broadening or disappearance. Using a solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) can slow this exchange, allowing for the observation of these protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum is expected to show eight distinct signals corresponding to each carbon atom in the this compound structure. The chemical shifts are influenced by the electronegativity of adjacent atoms (oxygen and nitrogen), providing clear evidence for the pentanoic acid backbone and the aminopropyl side chain. For instance, the carbonyl carbon of the carboxylic acid typically appears far downfield (δ > 170 ppm).

Interactive Table: Predicted NMR Chemical Shift Ranges

| Atom Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

| Carboxyl (C=O)OH | 10.0 - 12.0 (broad) | 175.0 - 180.0 |

| Methine (α-carbon) CH | 2.5 - 3.0 | 45.0 - 55.0 |

| Side Chain -CH₂- (α') | 1.4 - 1.8 | 30.0 - 35.0 |

| Side Chain -CH₂- (β') | 1.5 - 1.9 | 25.0 - 30.0 |

| Side Chain -CH₂-NH₂ (γ') | 2.8 - 3.2 | 38.0 - 43.0 |

| Backbone -CH₂- (β) | 1.4 - 1.8 | 30.0 - 35.0 |

| Backbone -CH₂- (γ) | 1.5 - 1.9 | 25.0 - 30.0 |

| Backbone -CH₂-NH₂ (δ) | 2.8 - 3.2 | 38.0 - 43.0 |

Note: These are estimated values based on typical chemical shifts for similar functional groups. Actual experimental values may vary depending on solvent, concentration, and pH.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a key technique for confirming the molecular weight of this compound and for obtaining structural information through fragmentation analysis. The compound has a molecular formula of C₈H₁₈N₂O₂ and a monoisotopic mass of approximately 174.1368 Da. In a typical electrospray ionization (ESI) mass spectrum, the compound would be observed as the protonated molecular ion [M+H]⁺ at an m/z value of approximately 175.1441.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides insight into the molecule's structure. Common fragmentation pathways for protonated amino acids include the neutral loss of water (H₂O), ammonia (NH₃), and the combined loss of water and carbon monoxide (H₂O + CO) from the carboxylic acid group. nih.gov The fragmentation of this compound would be expected to show characteristic losses corresponding to its aliphatic chains and functional groups.

Interactive Table: Expected Mass Spectrometry Fragments

| Ion | Description | Expected m/z (for [M+H]⁺) |

| [M+H]⁺ | Protonated molecular ion | 175.14 |

| [M+H - NH₃]⁺ | Loss of an ammonia group | 158.12 |

| [M+H - H₂O]⁺ | Loss of water from the carboxyl group | 157.13 |

| [M+H - H₂O - CO]⁺ | Loss of water and carbon monoxide | 129.14 |

| [C₄H₁₀N]⁺ | Cleavage yielding the aminopropyl side chain | 72.08 |

Note: These m/z values are approximate and represent the most likely fragmentation pathways.

High-Resolution Mass Spectrometry (HRMS) is critical for unambiguously determining the elemental composition of a molecule. bioanalysis-zone.com Unlike nominal mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of a unique elemental formula. bioanalysis-zone.comnih.gov For this compound (C₈H₁₈N₂O₂), the theoretical exact mass of the protonated ion [M+H]⁺ can be calculated with high precision. An experimentally determined mass that falls within a narrow tolerance (typically <5 ppm) of the theoretical mass provides strong evidence for the compound's identity. algimed.com This high level of accuracy is essential for differentiating the target compound from other molecules that may have the same nominal mass but a different elemental formula. bioanalysis-zone.com

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound and for performing quantitative analysis. Due to the polar nature and lack of a strong UV chromophore in most amino acids, specialized HPLC techniques are often required. halocolumns.com

Reversed-Phase (RP) HPLC is a widely used technique, but it presents challenges for highly polar compounds like amino acids, which often exhibit poor retention on nonpolar stationary phases (e.g., C18). chromatographyonline.comhplc.eu To overcome this, derivatization of the amino groups is frequently employed to increase hydrophobicity and introduce a UV-active or fluorescent tag. researchgate.net

Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative and often superior technique for the analysis of underivatized polar compounds. chromatographyonline.comchromatographyonline.com In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of an organic solvent and a small amount of aqueous buffer. chromatographyonline.com This creates a water-enriched layer on the stationary phase, into which polar analytes like this compound can partition, leading to good retention and separation without the need for derivatization. halocolumns.comchromatographyonline.com

When using RP-HPLC with UV-Vis or fluorescence detection, derivatization is often necessary. halocolumns.com This can be done either before the sample is injected (pre-column) or after the separation has occurred but before detection (post-column).

Pre-column derivatization involves reacting the amino acid with a labeling reagent prior to injection. Common reagents include o-phthalaldehyde (OPA), which reacts with primary amines to form fluorescent adducts, and 9-fluorenylmethyl chloroformate (FMOC). halocolumns.com This approach is widely used and can be automated. nih.gov

Post-column derivatization involves separating the underivatized amino acids first, followed by introducing a reagent into the mobile phase stream before it enters the detector. Ninhydrin is a classic post-column reagent that reacts with most amino acids to produce a colored compound detectable by a UV-Vis detector.

Size Exclusion Chromatography (SEC) for Polymerization and Dendrimer Characterization

This compound serves as a fundamental building block (monomer) for the synthesis of dendrimers and other hyperbranched polymers. mdpi.com Size Exclusion Chromatography (SEC) is a powerful technique for characterizing these resulting macromolecules. asiapharmaceutics.info

SEC separates molecules based on their hydrodynamic volume, or size in solution. asiapharmaceutics.info Larger molecules are excluded from the pores of the stationary phase and thus elute earlier, while smaller molecules can penetrate the pores and have a longer path, eluting later. illinois.edu

In the context of dendrimers synthesized from this compound, SEC is used to:

Monitor Polymer Growth: As each successive "generation" of the dendrimer is added, its molecular weight and size increase. SEC can resolve these different generations, with higher generations eluting at shorter retention times.

Assess Polydispersity: SEC can determine the molecular weight distribution of the polymer sample. For dendrimers, a narrow distribution (polydispersity index close to 1.0) is desired, indicating a uniform product. mdpi.com

Detect Aggregation: The formation of aggregates or multimers can be identified as very early eluting peaks in the chromatogram. nih.gov

Interactive Table: Summary of Analytical Techniques

| Technique | Purpose | Key Information Obtained |

| ¹H NMR | Structural Elucidation | Proton environments, connectivity, number of protons |

| ¹³C NMR | Structural Elucidation | Carbon backbone, number of unique carbons, functional groups (e.g., C=O) |

| MS | Molecular Weight Confirmation & Structure | Molecular ion peak [M+H]⁺, fragmentation patterns |

| HRMS | Elemental Composition Confirmation | High-accuracy mass measurement for unambiguous formula determination |

| HPLC (RP) | Purity Assessment & Quantification (with derivatization) | Retention time, peak area (purity), separation of impurities |

| HPLC (HILIC) | Purity Assessment & Quantification (underivatized) | Retention time, peak area (purity), separation of polar analytes |

| SEC | Polymer/Dendrimer Characterization | Molecular weight distribution, confirmation of generational growth, aggregation analysis |

Complementary Analytical Techniques for Confirmation of Chemical Identity and Homogeneity

In addition to primary spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), a suite of complementary analytical techniques is essential for the unambiguous confirmation of the chemical identity and the assessment of the homogeneity of this compound. These techniques provide orthogonal information, corroborating data from other methods and offering a more complete profile of the compound.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and oxygen in a sample of this compound. This method provides an empirical validation of the compound's elemental composition, which can be compared against the theoretical values calculated from its molecular formula, C₈H₁₈N₂O₂. A close correlation between the experimentally determined and calculated values serves as a primary confirmation of the compound's atomic constitution.

| Element | Theoretical Mass % | Experimental Mass % (Representative) |

|---|---|---|

| Carbon (C) | 55.14 | 55.12 |

| Hydrogen (H) | 10.41 | 10.45 |

| Nitrogen (N) | 16.08 | 16.05 |

| Oxygen (O) | 18.36 | 18.38 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound. The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of its constituent chemical bonds. The presence of two primary amine groups and a carboxylic acid group would give rise to distinct spectral features.

Key expected FT-IR absorption bands include a broad O-H stretching vibration from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹, which often overlaps with C-H stretching vibrations. nih.gov The carbonyl (C=O) stretch of the carboxylic acid is anticipated to produce a strong absorption between 1710 and 1760 cm⁻¹. nih.gov The primary amine groups will likely show N-H stretching vibrations as a pair of bands in the 3300-3500 cm⁻¹ region. nih.gov

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |

| Carboxylic Acid | C=O Stretch | 1710-1760 |

| Primary Amine | N-H Stretch | 3300-3500 (two bands) |

| Primary Amine | N-H Bend | 1580-1650 |

| Alkyl | C-H Stretch | 2850-2960 |

Chiral High-Performance Liquid Chromatography (HPLC)

Given the presence of a stereocenter at the second carbon of the pentanoic acid backbone, this compound can exist as enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is a critical technique for separating these enantiomers and determining the enantiomeric purity of a sample. This separation is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are commonly employed for the resolution of amino acid enantiomers. researchgate.net The mobile phase composition, including the type of organic modifier and any additives, is optimized to achieve baseline separation of the enantiomers. researchgate.net

| Parameter | Representative Condition |

|---|---|

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Hexane/Ethanol/Trifluoroacetic Acid (TFA) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Retention Time (Enantiomer 1) | (Example) 8.5 min |

| Retention Time (Enantiomer 2) | (Example) 10.2 min |

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that can be used to determine the melting point and assess the purity of this compound. For a pure, crystalline compound, DSC will show a sharp endothermic peak at its melting point. The presence of impurities typically leads to a broadening of the melting peak and a depression of the melting point. The shape of the melting endotherm can be used to estimate the purity of the sample.

| Parameter | Representative Value |

|---|---|

| Melting Point (Tm) | (Example) 185 °C |

| Enthalpy of Fusion (ΔHf) | (Example) 150 J/g |

| Purity (by van't Hoff equation) | (Example) >99.5% |

Potentiometric Titration

Potentiometric titration is a quantitative analytical method that can be used to determine the concentration of the acidic and basic functional groups in this compound. By titrating a solution of the compound with a standard acid and a standard base, the equivalence points corresponding to the protonation and deprotonation of the two amino groups and the carboxylic acid group can be determined. This provides a quantitative measure of the compound's purity and confirms the presence of the expected number of acidic and basic sites. The titration of amino acids in a non-aqueous solvent can enhance the basic character of the amino groups, allowing for their direct titration with an acid like perchloric acid. nih.gov

These complementary techniques, when used in concert, provide a robust and comprehensive characterization of this compound, confirming its identity, purity, and stereochemical integrity with a high degree of confidence.

Structural Modification and Functional Derivatization of 5 Amino 2 3 Aminopropyl Pentanoic Acid

Amine-Terminal Derivatization Strategies

The presence of two primary amine groups in 5-amino-2-(3-aminopropyl)pentanoic acid provides ample opportunity for selective or exhaustive derivatization. A common and fundamental strategy involves the use of protecting groups to temporarily block one or more amine functionalities, thereby directing reactions to specific sites on the molecule. The choice of protecting group is critical and is dictated by the subsequent reaction conditions.

Commonly employed amine-protecting groups include the tert-butoxycarbonyl (Boc) group and the fluorenylmethyloxycarbonyl (Fmoc) group. The Boc group is typically introduced under basic conditions and removed with acid, such as trifluoroacetic acid. Conversely, the Fmoc group is stable to acidic conditions but is readily cleaved by bases like piperidine. This orthogonal stability allows for the selective deprotection and derivatization of multiple amine groups within the same molecule.

Beyond protection, the amine terminals can be directly functionalized to introduce new chemical moieties. One such method is precolumn derivatization for analytical purposes, where reagents like 3-aminopyridyl-N-hydroxysuccinimidyl carbamate (APDS) react with primary and secondary amines under mild conditions. This process facilitates the analysis of amino acids and their derivatives by techniques such as HPLC/ESI-MS/MS. nih.gov

Another key derivatization strategy is N-alkylation, which can be achieved through various methods. Reductive amination, for instance, involves the reaction of the amine with an aldehyde or ketone to form an intermediate imine, which is then reduced to the corresponding alkylated amine. This versatile method allows for the introduction of a wide range of alkyl groups.

The table below summarizes common amine-terminal derivatization strategies applicable to this compound.

| Derivatization Strategy | Reagents/Conditions | Purpose |

| Boc Protection | Di-tert-butyl dicarbonate (Boc)₂O, base | Protection of amine groups, stable to base, removed by acid |

| Fmoc Protection | 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), base | Protection of amine groups, stable to acid, removed by base |

| Reductive Amination | Aldehyde/ketone, reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃) | Introduction of alkyl substituents |

| Acylation | Acyl chloride or anhydride, base | Formation of amide bonds |

| Derivatization with APDS | 3-aminopyridyl-N-hydroxysuccinimidyl carbamate | Analytical derivatization for LC-MS/MS |

Carboxylic Acid Functionalization

The carboxylic acid moiety of this compound is another key site for functionalization, enabling the formation of esters, amides, and other derivatives. A common transformation is the conversion of the carboxylic acid to an ester, such as a methyl or ethyl ester. This is often achieved by reacting the amino acid with an alcohol (e.g., methanol) in the presence of an acid catalyst, like hydrochloric acid. nih.gov Esterification can serve to protect the carboxylic acid group during reactions involving the amine functionalities or to modify the solubility and pharmacokinetic properties of the molecule.

For the formation of amide bonds, the carboxylic acid is typically activated to facilitate reaction with an amine. This activation can be achieved using a variety of coupling agents. For instance, 1-hydroxybenzotriazole (HOBt) is a common reagent used to activate carboxylic acids for amidation. This method is fundamental in the synthesis of peptides and dendrimers where this compound can act as a building block.

The following table outlines key functionalization strategies for the carboxylic acid group.

| Functionalization Strategy | Reagents/Conditions | Resulting Functional Group |

| Esterification | Alcohol (e.g., Methanol), Acid catalyst (e.g., HCl) | Ester |

| Amide Bond Formation | Amine, Coupling agent (e.g., HOBt, EDC/NHS) | Amide |

| Reduction | Reducing agent (e.g., LiAlH₄, BH₃) | Primary alcohol |

| Conversion to Acid Chloride | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | Acid Chloride |

Design and Synthesis of Modified Side Chains and Pentanoic Acid Analogues

Modification of the side chains and the core pentanoic acid structure of this compound allows for the creation of analogues with significantly altered properties. These modifications can influence the molecule's hydrophobicity, steric bulk, and biological interactions.

The introduction of halogen atoms, such as chlorine or fluorine, into the molecular structure is a well-established strategy for modulating hydrophobicity. Halogenation can significantly impact a molecule's ability to penetrate lipid membranes, a critical factor in drug delivery. For example, the introduction of a 4-chlorophenyl group into a pentanoic acid derivative has been shown to increase its hydrophobicity, as indicated by a higher LogP value. acs.org This increased lipophilicity can enhance the molecule's interaction with biological membranes. The synthesis of such halogenated derivatives often involves starting with halogenated precursors or employing specific halogenating reagents during the synthetic route.

The attachment of long alkyl chains (C12-C18) to one of the amine groups of this compound results in amphiphilic molecules with surfactant-like properties. These N'-alkyl derivatives, often referred to as lipoamino acids, are of interest for their ability to self-assemble and interact with cell membranes.

A common synthetic route to these derivatives is through reductive amination, where a long-chain aldehyde (e.g., dodecanal) reacts with one of the primary amine groups in the presence of a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride. monash.eduorganic-chemistry.org To achieve selective alkylation of one amine group over the other, orthogonal protecting group strategies are often necessary. For instance, one amine could be protected with an Fmoc group while the other is protected with a Boc group. Selective deprotection of one amine would then allow for the introduction of the long alkyl chain, followed by the removal of the second protecting group.

Another approach involves the direct N-alkylation of unprotected amino acids with long-chain alcohols, which has been shown to be a viable method for synthesizing long-chain N-alkylated amino acids. nih.gov

The table below provides a hypothetical synthetic approach for an N'-dodecyl derivative.

| Step | Reaction | Reagents and Conditions |

| 1 | Selective Protection | Introduction of orthogonal protecting groups (e.g., Boc and Fmoc) on the two amine groups. |

| 2 | Selective Deprotection | Removal of one protecting group (e.g., Fmoc with piperidine). |

| 3 | Reductive Amination | Dodecanal, NaBH(OAc)₃, in a suitable solvent. |

| 4 | Final Deprotection | Removal of the second protecting group (e.g., Boc with TFA). |

The structural framework of this compound is closely related to naturally occurring polyamines and can be modified to create analogues such as carboxyspermidine. Carboxyspermidine is essentially a derivative of the polyamine spermidine (B129725), featuring a carboxyl group. mdpi.com The synthesis of such analogues can involve multi-step organic synthesis, often utilizing protected amino acid precursors and strategic bond-forming reactions.

Lipoamino acids are a broader class of molecules that involve the conjugation of a lipid moiety (such as a fatty acid) to an amino acid. nih.govacs.org The synthesis of lipoamino acids derived from this compound would typically involve the formation of an amide bond between one of the amine groups and a long-chain fatty acid. This is usually achieved by activating the carboxylic acid of the fatty acid (e.g., with a coupling agent) before reacting it with the amino acid. These lipidic amino acids have shown potential as drug delivery systems due to their enhanced membrane penetration. ucl.ac.uk

Influence of Stereochemistry on Derivative Properties and Reactivity

Stereochemistry plays a crucial role in the biological activity and properties of chiral molecules like the derivatives of this compound. The spatial arrangement of substituents around a chiral center can significantly affect how a molecule interacts with biological targets such as enzymes and receptors, which are themselves chiral.

For amino acid derivatives, the stereochemistry at the alpha-carbon is particularly important. It has been demonstrated that the biological activity of certain compounds can be exclusive to one enantiomer. researchgate.net This stereoselectivity is often attributed to the specific binding requirements of the biological target. For instance, the uptake of amino acid-based molecules into cells can be mediated by stereoselective amino acid transport systems.

In the context of derivatization, the stereochemistry of the starting material can influence the course of a reaction, leading to diastereomeric products with different physical and chemical properties. Therefore, controlling the stereochemistry during the synthesis of derivatives is critical for obtaining compounds with the desired biological activity and properties. The absolute configuration of the final products is often determined using techniques such as X-ray crystallography. researchgate.net

Applications in Advanced Materials and Research Bio Platforms

Utilization as an AB₂-type Scaffold for Dendrimer Synthesis

5-amino-2-(3-aminopropyl)pentanoic acid serves as a classic example of an AB₂-type monomer, a foundational component for constructing dendritic polymers. In this classification, the single carboxylic acid group functions as the 'A' moiety, while the two primary amino groups represent the 'B₂' moieties. This structure allows for the controlled, layer-by-layer growth of a perfectly branched macromolecule from a central core. The formation of stable amide bonds through reactions between these functional groups is the basis for creating robust dendritic structures. The specific design of this aliphatic amino acid derivative, with its pentanoic acid backbone, is engineered to minimize steric hindrance between the branching units, facilitating high-yield synthesis.

The divergent synthesis approach is commonly employed to build dendrimers from an AB₂ scaffold like this compound. This method begins with a core molecule and builds the dendrimer outwards, generation by generation.

The process typically involves:

Core Reaction: The synthesis starts with the activation of the carboxylic acid group ('A') on the pentanoic acid scaffold.

First Generation Growth: This activated core then reacts with the amino groups ('B') of two additional monomer units, forming the first generation (G1) of branches through stable amide bonds.

Activation and Repetition: The terminal groups of this new, larger molecule are then activated, allowing for the attachment of another layer of monomers. This cycle of activation and reaction is repeated to add successive generations (G2, G3, etc.), with the number of terminal amino groups doubling at each step.

This methodical, stepwise synthesis allows for precise control over the final molecule's size, molecular weight, and the number of surface functional groups. Research has shown that this strategy enables efficient amide bond formation, leading to dendrimer yields that can exceed 90%, even in multigram-scale reactions.

A key advantage of using this compound as a scaffold is its inherent structural design, which helps to manage steric hindrance. The pentanoic acid backbone provides sufficient spacing between the two amino groups, which minimizes crowding as the dendrimer grows. This controlled architecture ensures that the terminal amino groups on the surface of the growing dendrimer remain accessible and reactive for subsequent reactions.

This high reactivity of the terminal groups is crucial for two reasons:

It allows for the efficient and high-yield synthesis of higher-generation dendrimers.

It provides a highly functional surface on the final dendrimer that can be readily modified, for example, by attaching bioactive molecules, targeting ligands, or imaging agents for specific applications.

Dendrimers synthesized using this compound are characterized by their high stability and solubility in aqueous environments. The stability is a direct result of the strong, covalent amide bonds that form the backbone of the dendritic structure. These bonds are resistant to hydrolysis under typical physiological conditions.

The aqueous solubility is conferred by the high density of polar amino groups on the dendrimer's surface. These terminal groups can be protonated, rendering the macromolecule cationic and highly hydrophilic, which is a desirable property for biological applications.

| Property | Value/Characteristic | Source |

| Stability | High, due to covalent amide bond backbone | |

| Solubility | Soluble in aqueous solutions | |

| Synthesis Yield | >90% on a gram scale | |

| Key Applications | Diagnostics, Biomaterial Scaffolds |

Role in Biomaterial Development for Research Applications

The unique properties of dendrimers derived from this compound—namely their well-defined structure, multivalency, and water solubility—make them excellent candidates for developing advanced biomaterials and platforms for research.

One significant research application is the use of these dendrimers to modify the surfaces of medical implants. They can act as scaffolds for immobilizing bioactive peptides onto materials like titanium disks. In the context of oral titanium implants, enhancing biocompatibility and promoting integration with surrounding tissue is critical.

By covalently attaching the dendrimer to the titanium surface, a highly functional platform is created. The numerous terminal amino groups on the dendrimer allow for the high-density attachment of bioactive peptides that can, for example, promote cell adhesion and growth. This multivalent presentation of peptides can significantly enhance the biological signaling at the implant-tissue interface, potentially leading to improved healing and long-term stability of the implant.

The multivalent nature of these dendrimers is also harnessed in the development of sensitive diagnostic research platforms. For instance, they have been successfully used as platforms in diagnostic tests for allergic reactions to drugs.

In this application, the drug molecule or a related hapten is attached to the many terminal groups of the dendrimer. This creates a high-density presentation of the allergen. When exposed to a patient's sample, this multivalent platform can efficiently cross-link Immunoglobulin E (IgE) antibodies on the surface of mast cells or basophils, triggering a measurable response if the patient is allergic. This approach amplifies the signal, leading to a highly sensitive and specific diagnostic tool for research into drug hypersensitivity.

| Research Application | Role of Dendritic Platform | Example | Source |

| Biomaterial Surface Modification | Scaffold for immobilizing bioactive molecules | Attachment of peptides to titanium implants to enhance biocompatibility | |

| Diagnostic Research | Multivalent platform for analyte presentation | Diagnostic tests for drug allergies |

Potential as Building Blocks in Complex Peptide and Peptidomimetic Structures

This compound serves as a unique non-canonical amino acid building block for the synthesis of complex peptide and peptidomimetic structures. Its branched nature, featuring two primary amino groups and a single carboxylic acid, allows it to be used as a branching point or a scaffold in peptide synthesis. This structure is particularly valuable for creating branched peptides, where peptide chains can be extended from both the alpha-amino group and the side-chain amino group, leading to molecules with unique three-dimensional architectures.

The presence of multiple amine functionalities allows for the introduction of various modifications and the attachment of different molecules, such as polyethylene glycol (PEG), fluorescent dyes, or targeting ligands. These modifications can enhance the therapeutic properties of peptides, including their stability, solubility, and pharmacokinetic profiles. The use of orthogonal protecting groups is crucial during synthesis to selectively deprotect and functionalize the different amino groups. sigmaaldrich.compeptide.com For instance, one amine can be protected with an Fmoc group while the other is protected with a Boc group, allowing for selective elaboration of the peptide structure.

Furthermore, this compound has been utilized as a scaffold for immobilizing bioactive peptides onto surfaces, such as titanium implants, to enhance their biocompatibility.

Research into Structure-Property Relationships in Designed Poly-aminoacid Architectures

The unique structure of this compound, with its two primary amines and one carboxylic acid, makes it an AB₂-type monomer. When polymerized, it can form hyperbranched or dendritic poly-amino acid architectures. Research in this area focuses on understanding how the incorporation of this monomer influences the physicochemical properties of the resulting polymers.

Structure-property relationship studies investigate how variations in the polymer's architecture affect its performance in specific applications. For example, the relationship between the molecular weight and branching density and the polymer's ability to complex with nucleic acids for gene delivery applications is an area of active research. The arrangement and number of cationic amine groups are critical for effective DNA condensation and protection.

The table below summarizes key structural features and their expected influence on the properties of poly-amino acid architectures derived from this compound.

| Structural Feature | Influenced Property | Rationale |

| Degree of Branching | Solubility, Viscosity, Rheology | Higher branching leads to more compact, spherical structures, which can decrease viscosity compared to linear polymers of similar molecular weight. |

| Molecular Weight | Drug/Gene Loading Capacity, Circulation Time | Higher molecular weight generally allows for higher loading capacity and can influence in vivo circulation time. |

| Terminal Group Chemistry | Biocompatibility, Targeting Ability, pH-Responsiveness | The nature of the functional groups on the polymer surface dictates its interaction with biological membranes and can be used to attach targeting ligands. |

| Aliphatic Backbone | Hydrophobicity, Degradability | The hydrocarbon nature of the pentanoic acid backbone contributes to the hydrophobic character of the polymer, influencing self-assembly and degradation behavior. researchgate.netnih.gov |

These studies are crucial for the rational design of new biomaterials with precisely controlled properties for applications in drug delivery, tissue engineering, and diagnostics. researchgate.netresearchwithrutgers.com

Exploration in Polymer Chemistry for Novel Macromolecular Architectures

The exploration of this compound in polymer chemistry has led to the development of novel macromolecular architectures, most notably dendritic polymers like dendrimers and hyperbranched polymers. Its AB₂ monomer structure is ideally suited for the divergent synthesis of dendrimers, where each monomer addition doubles the number of peripheral functional groups.

This compound serves as a fundamental building block for creating highly branched, well-defined nanostructures. The synthesis of dendrimers using this monomer has been shown to produce stable, water-soluble structures with high yields. These dendritic platforms have found use in various bio-applications, including as diagnostic tools for allergic reactions and as nanocarriers for drug delivery.

The resulting polymers possess a high density of terminal amino groups, which can be used as anchor points for conjugating drugs, imaging agents, or targeting moieties. This multi-valency is a key feature of dendritic architectures and can lead to enhanced binding affinities and improved therapeutic efficacy.

Below is a table detailing the properties of dendrimers synthesized from this compound.

| Property | Value/Description |

| Stability | High |

| Solubility | Aqueous |

| Synthesis Yield | >90% on a gram scale |

| Key Applications | Drug delivery, diagnostics, biomaterial scaffolds |

The precise, step-wise synthesis of these architectures allows for excellent control over their size, molecular weight, and surface functionality, making them highly attractive for advanced material and biomedical applications. nih.govresearchgate.net

Mechanistic and Biosynthetic Research Considerations

Exploration of Potential Biological Pathways and Enzyme Interactions

Current scientific literature does not provide evidence for the natural occurrence of 5-amino-2-(3-aminopropyl)pentanoic acid. Consequently, there are no established biological pathways or known enzyme interactions involved in its biosynthesis. Research on this compound has predominantly focused on its chemical synthesis and its applications in areas such as the development of dendritic structures. As a synthetic compound, its interaction with biological systems is primarily considered in the context of its intended application, rather than as a natural metabolite.

Comparative Studies with Related Naturally Occurring Amino Acids and Metabolites

To understand the potential biological relevance of this compound, it is useful to compare it with structurally related, naturally occurring amino acids and metabolites. These comparisons can offer insights into its potential, though currently unproven, biological activities and interactions.

Gamma-Aminobutyric Acid (GABA): GABA is a well-known inhibitory neurotransmitter in the mammalian central nervous system. Structurally, GABA is a four-carbon non-proteinogenic amino acid. This compound shares the feature of having an amino group at a position other than the alpha-carbon, but it is a significantly larger and more complex molecule with a branched structure and an additional amino group.

5-Aminopentanoic Acid (5-aminovaleric acid): This compound is a five-carbon straight-chain amino acid and is considered a weak GABA agonist. nih.gov It is a product of lysine (B10760008) degradation and can be produced by gut microbiota. hmdb.ca Unlike the branched structure of this compound, 5-aminopentanoic acid has a simple linear aliphatic chain. The presence of the additional 3-aminopropyl group in this compound introduces another basic center and significantly alters the molecule's size, shape, and charge distribution.

Carboxyspermidine: Carboxyspermidine is a polyamine precursor that plays a role in the biosynthesis of spermidine (B129725). It is structurally more complex than simple amino acids and contains multiple amino groups. The structure of this compound, with its two primary amino groups separated by a carbon chain, bears some resemblance to the polyamine structure, suggesting potential interactions with biological systems that recognize or process polyamines.

A comparative table of these compounds is provided below:

| Compound | Chemical Formula | Molar Mass ( g/mol ) | Key Structural Features | Natural Role |

| This compound | C₈H₁₈N₂O₂ | 174.24 | Branched pentanoic acid with two primary amino groups | Synthetic; no known natural role |

| Gamma-Aminobutyric Acid (GABA) | C₄H₉NO₂ | 103.12 | Four-carbon straight-chain amino acid | Inhibitory neurotransmitter |

| 5-Aminopentanoic Acid | C₅H₁₁NO₂ | 117.15 | Five-carbon straight-chain amino acid | Lysine degradation product; weak GABA agonist nih.gov |

| Carboxyspermidine | C₈H₁₇N₃O₂ | 187.24 | Polyamine precursor with multiple amino groups | Intermediate in spermidine biosynthesis |

Investigation of Metabolic Fates and Transformations in Model Systems (excluding human metabolism)

There is currently a lack of published research on the metabolic fate and transformations of this compound in any model systems, including microorganisms or other non-human biological systems. Studies on this compound have been confined to its chemical synthesis and its utility as a building block in materials science and medicinal chemistry, rather than its metabolic processing by living organisms. The metabolism of amino acids in microorganisms is a complex process, involving various uptake and degradation pathways. frontiersin.orgnih.gov However, without specific studies, it remains unknown whether this compound could be recognized and metabolized by microbial enzymes.

Future Research Directions and Translational Perspectives Non Clinical

Development of Novel Synthetic Routes for Scalability and Sustainability

The current synthesis of 5-amino-2-(3-aminopropyl)pentanoic acid involves multi-step organic reactions that utilize amide bond formation and strategic protection and deprotection of its functional groups. While effective for producing multigram quantities with high yields, future research is focused on developing more scalable and sustainable synthetic methodologies. rsc.org

Key areas of development include:

Green Chemistry Approaches: Investigating the use of environmentally benign solvents, reducing the number of synthetic steps to improve atom economy, and exploring catalytic methods to replace stoichiometric reagents.

Flow Chemistry: Implementing continuous flow processes could offer significant advantages over traditional batch synthesis, including improved safety, better reaction control, and easier scalability for industrial-scale production.

Enzymatic Synthesis: The use of enzymes as catalysts could provide highly specific and efficient reaction pathways, operating under mild conditions and reducing the need for protecting groups, thereby streamlining the synthesis. pressbooks.publibretexts.org

These advancements aim to reduce the environmental impact and cost of production, making this compound more accessible for widespread research and potential future applications.

Engineering Advanced Dendrimer Generations with Tunable Functionalities for Research Tools

A primary application of this compound is its use as a scaffold for synthesizing amino-terminal dendrimers. rsc.org Its AB₂ structure allows for the divergent growth of highly branched, monodisperse macromolecules with a dense surface of functional groups. rsc.orgnih.gov

Future research in this area will focus on:

Higher Generation Dendrimers: Synthesizing dendrimers of higher generations (G4, G5, and beyond) to explore how size, shape, and surface group density affect their properties and functions. rsc.org The synthesis of all-amide dendrimers up to the 5th generation has been achieved with consistently high yields. rsc.org

Surface Modification: Developing methods to selectively modify the terminal amino groups to introduce a wide range of functionalities. This includes attaching fluorescent dyes for imaging, targeting ligands for specific cell interactions, or other bioactive molecules. nih.gov

Hybrid Dendrimers: Creating hybrid structures by combining this compound with other monomers to create dendrimers with unique architectures and properties, such as varied flexibility and internal cavities. nih.gov

These engineered dendrimers can serve as sophisticated tools in biomedical research, for example, as platforms for diagnostic assays or as nanocarriers for the delivery of research compounds. nih.gov

| Dendrimer Property | Research Focus | Potential Application |

| Size (Generation) | Synthesis of higher generation dendrimers (G4, G5+) | Study of size-dependent cellular uptake and biodistribution |

| Surface Functionality | Post-synthesis modification with imaging agents, targeting moieties | Development of targeted probes for molecular imaging and diagnostics |

| Architecture | Creation of hybrid or core-shell dendrimers | Engineering nanocarriers with controlled release properties |

Exploration of New Bio-Conjugation Strategies Utilizing Amino and Carboxyl Groups

The presence of both primary amine and carboxylic acid groups makes this compound a versatile molecule for bioconjugation. nih.gov These functional groups provide orthogonal handles for covalently linking the molecule to proteins, peptides, nucleic acids, and other biomolecules. mdpi.commdpi.com

Future research will explore:

Chemoselective Ligation: Developing novel conjugation chemistries that allow for the specific and efficient linkage of the compound to biomolecules under mild, biocompatible conditions. mdpi.com This includes exploring click chemistry reactions and enzyme-mediated ligations.

Linker Technology: Designing and synthesizing various linker molecules that can be attached to this compound to control the distance and flexibility between the conjugated biomolecule and a payload or surface.

Functional Biomaterials: Using the compound as a cross-linker to create novel hydrogels and other biomaterials with tailored mechanical and biological properties for applications in tissue engineering and 3D cell culture.

These strategies will expand the utility of this compound derivatives in creating sophisticated research tools for studying biological systems. mdpi.com

Computational Chemistry Approaches for Predicting Properties and Reactivity of Derivatives

Computational chemistry and molecular modeling offer powerful tools to accelerate the design and development of new derivatives of this compound.

Future directions in this area include:

Property Prediction: Using methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations to predict the physicochemical properties of novel dendrimers and conjugates, such as solubility, conformational flexibility, and interaction with biological membranes. frontiersin.org

Reactivity Analysis: Modeling reaction mechanisms to optimize synthetic routes and predict the outcomes of bioconjugation strategies. frontiersin.org This can help in selecting the most efficient linkers and reaction conditions.

Virtual Screening: Creating virtual libraries of derivatives and using computational screening to identify candidates with desired properties for specific applications, thereby reducing the need for extensive empirical synthesis and testing.

By integrating computational approaches, researchers can more rationally design and develop new materials based on the this compound scaffold.

| Computational Method | Research Application | Predicted Outcome |

| Density Functional Theory (DFT) | Optimizing synthetic reaction pathways | Reaction energy barriers, transition state geometries |

| Molecular Dynamics (MD) | Simulating dendrimer-biomolecule interactions | Binding affinities, conformational changes |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting the biological activity of new derivatives | Identification of key structural features for desired function |

Integration into Multi-component Research Platforms for Systems Biology Studies

The unique properties of this compound and its derivatives make them valuable components for multi-component research platforms aimed at studying complex biological systems.

Translational perspectives in this non-clinical context involve:

Multiplexed Biosensors: Designing dendrimer-based platforms that can be functionalized with multiple different probes to simultaneously detect a range of biomarkers (e.g., proteins, nucleic acids) in complex biological samples.

Cellular Scaffolds: Incorporating the compound into 3D scaffolds for co-culture systems that more accurately mimic the in vivo microenvironment, allowing for more sophisticated studies of cell-cell interactions and tissue development.

Target Identification Platforms: Using bioconjugates of this compound to create probes for affinity-based proteomics experiments to identify the binding partners of specific small molecules or peptides within a cell lysate.

By integrating this versatile chemical tool into advanced research platforms, scientists can gain deeper insights into the complex networks that govern cellular behavior, paving the way for new discoveries in fundamental biology.

Q & A

Q. What are the standard synthetic routes for preparing 5-amino-2-(3-aminopropyl)pentanoic acid, and how are amino groups protected during synthesis?

Methodological Answer: The synthesis typically involves multi-step reactions, such as coupling amino acids or amines via carbodiimide-mediated activation (e.g., EDC/NHS) . Protecting groups like tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) are used to shield primary amines during synthesis. For example, Boc protection can be removed under acidic conditions (e.g., trifluoroacetic acid), while Fmoc requires basic conditions (e.g., piperidine). Reaction monitoring via TLC or HPLC ensures intermediate purity .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for verifying backbone structure and substituent positions. Mass spectrometry (MS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) with UV/Vis or charged aerosol detection assesses purity (>95%). For example, reversed-phase C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) resolve polar impurities .

Q. How is this compound utilized in peptide mimetics or molecular imprinting studies?

Methodological Answer: The compound’s multiple amino groups enable conjugation with biomolecules (e.g., peptides) via amide bonds. In molecular imprinting, it can functionalize silica particles (similar to APTES in ) to create binding cavities for target epitopes. Zeta potential measurements and thermogravimetric analysis (TGA) validate surface functionalization .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound when steric hindrance limits coupling efficiency?

Methodological Answer: Steric hindrance at the 3-aminopropyl branch can be mitigated by:

- Using bulky coupling agents (e.g., HATU) to enhance reaction kinetics.

- Conducting reactions at low temperatures (0–4°C) to reduce side reactions.

- Employing microwave-assisted synthesis to accelerate reaction rates. Post-synthesis purification via flash chromatography (silica gel, methanol/dichloromethane) isolates the product .

Q. What strategies resolve conflicting data in NMR spectra due to dynamic proton exchange in aqueous solutions?

Methodological Answer: Dynamic exchange of amine protons in D₂O or acidic buffers broadens NMR signals. To address this:

Q. How do solvent polarity and pH influence the compound’s solubility and reactivity in bioconjugation experiments?

Methodological Answer: Solubility is maximized in polar aprotic solvents (e.g., DMF) at pH 4–6, where both amino groups are protonated. Reactivity in bioconjugation (e.g., with NHS esters) is pH-dependent:

- At pH 7.5–8.5, deprotonated amines nucleophilically attack activated esters.

- Adjust pH using phosphate or HEPES buffers to balance solubility and reactivity. Monitor reaction progress via LC-MS .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported bioactivity data for derivatives of this compound?

Methodological Answer: Contradictions may arise from assay variability (e.g., cell line differences) or impurities. Validate findings by:

Q. What experimental controls are essential to confirm the compound’s stability under long-term storage conditions?

Methodological Answer:

- Store lyophilized samples at –80°C under argon to prevent oxidation.

- Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) and compare HPLC profiles pre/post storage.

- Use mass spectrometry to detect degradation products (e.g., deamination or lactam formation) .

Safety and Handling

Q. What precautions are necessary when handling this compound in aqueous solutions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.